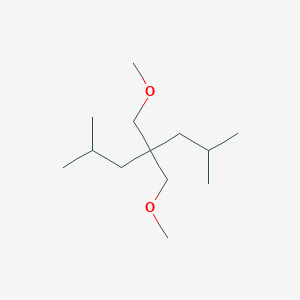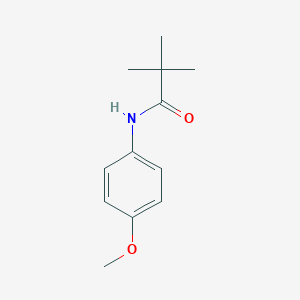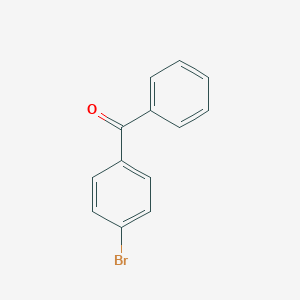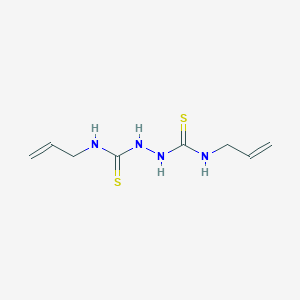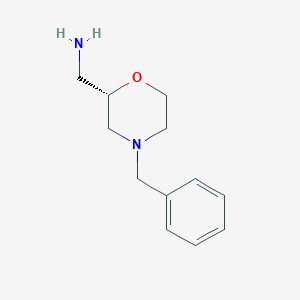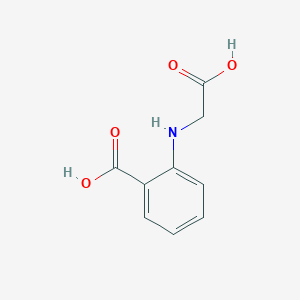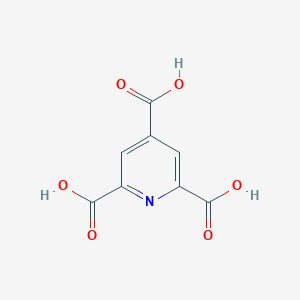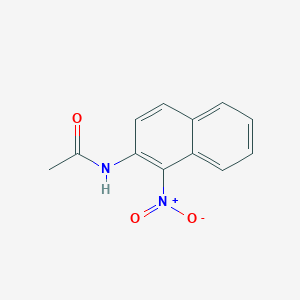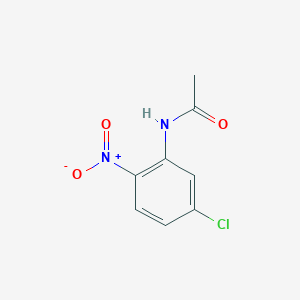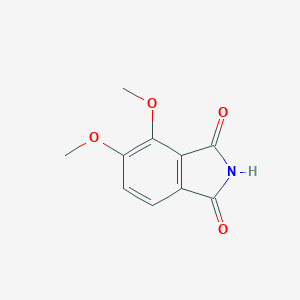
4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione, also known as phthalimidine, is an organic compound with a molecular formula of C10H8N2O4. It is a white crystalline solid that is commonly used in scientific research applications. Phthalimidine is a versatile compound that can be synthesized in different ways, and it has a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee is not fully understood, but it is believed to act as an electrophile that reacts with nucleophiles, such as amines and thiols. Phthalimidine can also undergo hydrolysis to form phthalic acid and ammonia.
Biochemical and Physiological Effects:
Phthalimidine has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. Phthalimidine has also been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee in lab experiments is its versatility. It can be synthesized in different ways and can be used as a building block for the synthesis of other organic compounds. Phthalimidine is also relatively stable and can be stored for long periods of time. However, one limitation of using 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee in lab experiments is its toxicity. It can be harmful if ingested or inhaled and can cause skin irritation.
Future Directions
There are several future directions for the research and application of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee. One area of interest is the development of new synthetic methods for 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential therapeutic applications of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, the use of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee in the development of new materials, such as polymers and catalysts, is an area of ongoing research.
Synthesis Methods
Phthalimidine can be synthesized in different ways, including the reaction of phthalic anhydride with ammonia, the reaction of phthalic acid with urea, and the reaction of phthalic acid with hydrazine. The most common method for synthesizing 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee is the reaction of phthalic anhydride with ammonia. This reaction produces phthalimide, which is then converted to 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee by the reaction with nitrous acid.
Scientific Research Applications
Phthalimidine has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Phthalimidine is also used as a reagent in organic synthesis, such as in the preparation of Schiff bases and hydrazones. In addition, 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee is used in the synthesis of polymers, such as polyimides and polyamides.
properties
CAS RN |
4667-74-7 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO4/c1-14-6-4-3-5-7(8(6)15-2)10(13)11-9(5)12/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
CQXJYTYXSDPYCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |
Other CAS RN |
4667-74-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



